Product packaging for 1-(beta-D-Xylofuranosyl)-6-azauracil(Cat. No.:)

1-(beta-D-Xylofuranosyl)-6-azauracil

Cat. No.: B8816207
M. Wt: 245.19 g/mol
InChI Key: WYXSYVWAUAUWLD-UHFFFAOYSA-N
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Description

Significance of Nucleoside Analogues in Chemical Biology Research

Nucleoside analogues are structurally similar to the natural building blocks of DNA and RNA, but possess key chemical modifications in either the nucleobase or the sugar moiety. nih.gov This structural mimicry allows them to interact with the cellular machinery involved in nucleic acid metabolism, leading to a variety of biological effects. nih.gov Their ability to be incorporated into growing DNA or RNA chains, or to inhibit critical enzymes, makes them powerful tools in chemical biology and medicinal chemistry. nih.gov

The significance of nucleoside analogues in research is multifaceted. They serve as probes to elucidate the mechanisms of DNA and RNA synthesis and repair. By observing how these modified molecules are processed by cellular enzymes, researchers can gain insights into the intricate workings of these fundamental biological pathways. Furthermore, the development of nucleoside analogues has been instrumental in the discovery of antiviral and anticancer agents. nih.gov Many clinically successful drugs are nucleoside analogues that selectively disrupt viral replication or the proliferation of cancer cells. nih.gov

Overview of the 6-Azauracil (B101635) Scaffold as a Pyrimidine (B1678525) Antimetabolite Prototype

The 6-azauracil scaffold is a key pharmacophore in the design of pyrimidine antimetabolites. It is an analogue of the natural pyrimidine uracil (B121893), where a nitrogen atom replaces the carbon atom at the 6-position of the ring. This seemingly subtle change has profound biological consequences. 6-Azauracil and its derivatives can interfere with the biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. researchgate.net

The mechanism of action of 6-azauracil as an antimetabolite involves its conversion within the cell to 6-azauridine-5'-monophosphate (B1206782) (azaUMP). AzaUMP is a potent inhibitor of the enzyme orotidine-5'-phosphate (OMP) decarboxylase, a critical enzyme in the de novo pyrimidine biosynthetic pathway. By blocking this enzyme, 6-azauracil depletes the cellular pool of uridine (B1682114) nucleotides, thereby inhibiting nucleic acid synthesis and cell growth. This antimetabolite activity has made the 6-azauracil scaffold a valuable prototype for the development of therapeutic agents. researchgate.net

Historical Development and Early Research on 1-(beta-D-Xylofuranosyl)-6-azauracil

The synthesis of nucleoside analogues with modified sugar moieties, such as xylofuranose (B8766934), represented a significant area of exploration in the mid-20th century. Researchers hypothesized that altering the stereochemistry of the sugar ring could lead to compounds with novel biological activities. The synthesis of xylofuranosyl nucleosides of the five naturally occurring bases was a systematic effort to explore the biological consequences of this structural change.

Early biological evaluations of xylofuranosyl nucleosides revealed that some of these compounds possessed significant biological activity. For instance, studies on a range of alpha- and beta-D-xylofuranosyl nucleosides of natural bases demonstrated their potential as antiviral and cytostatic agents. researchgate.net These findings provided the impetus for synthesizing and evaluating a wider array of xylofuranosyl nucleosides, including those with modified bases like 6-azauracil. The expectation was that the combination of the xylofuranose sugar and the 6-azauracil base could result in a compound with unique and potentially enhanced biological properties.

Interactive Data Table: Biological Activity of Related Xylofuranosyl Nucleosides

CompoundTargetActivity
9-(beta-D-xylofuranosyl)adenineAntiviral/AnticancerMarked biological activity
9-(beta-D-xylofuranosyl)guanineAntiviral/AnticancerMarked biological activity
1-(beta-D-xylofuranosyl)cytosineAntiviral/AnticancerMarked biological activity
5'-Guanidino-6-chloropurine-xylofuranosyl nucleosideAnticancerIC50 = 27.63 μM (Prostate cancer)
5'-Guanidino-uracil-xylofuranosyl nucleosideAnticancerHigher cytotoxicity than 5-fluorouracil (B62378) (Colorectal cancer)
(Data extrapolated from studies on structurally similar compounds)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O6 B8816207 1-(beta-D-Xylofuranosyl)-6-azauracil

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O6

Molecular Weight

245.19 g/mol

IUPAC Name

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C8H11N3O6/c12-2-3-5(14)6(15)7(17-3)11-8(16)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,16)

InChI Key

WYXSYVWAUAUWLD-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Synthetic Methodologies for 1 Beta D Xylofuranosyl 6 Azauracil and Its Analogues

Classic Synthetic Pathways to 1-(β-D-Xylofuranosyl)-6-azauracil

The foundational methods for synthesizing nucleosides, including xylofuranosyl derivatives of 6-azauracil (B101635), relied on well-established glycosylation reactions that defined the field for decades.

The most prominent classical method for the synthesis of pyrimidine (B1678525) nucleosides is the silyl-Hilbert-Johnson reaction. This approach involves the coupling of a per-silylated heterocyclic base with a per-acylated sugar in the presence of a Friedel-Crafts catalyst. mdpi.com In the context of 1-(β-D-Xylofuranosyl)-6-azauracil, this involves the reaction of persilylated 6-azauracil with a protected xylofuranose (B8766934) derivative, typically an acetate (B1210297) or halide.

The silylation of 6-azauracil enhances its solubility in non-polar solvents and activates it for the subsequent glycosylation step. The reaction of silylated 6-azauracil with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose, is promoted by Lewis acids like tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). scispace.comorientjchem.org

Table 1: Key Features of the Silyl-Hilbert-Johnson Reaction for Nucleoside Synthesis

Feature Description
Nucleobase Persilylated 6-azauracil
Glycosyl Donor Acylated or halogenated xylofuranose
Catalyst Lewis acids (e.g., SnCl₄, TMSOTf)
Key Advantage A widely applicable and robust method for forming N-glycosidic bonds.

| Challenge | Control of stereoselectivity at the anomeric center. |

This method has been a cornerstone in the synthesis of a wide array of nucleoside analogues, including those with modified bases and sugars. sci-hub.senih.gov

A critical aspect of nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1') to obtain the desired β-anomer, which is the biologically relevant configuration for most nucleosides. In classical syntheses, achieving high β-selectivity often relies on the principle of neighboring group participation, also known as Baker's 1,2-trans rule.

When a protecting group capable of participation (such as acetyl or benzoyl) is placed at the C2' position of the xylofuranose donor, it can form a cyclic acyloxonium ion intermediate upon activation. The subsequent nucleophilic attack by the silylated 6-azauracil occurs from the face opposite to this bulky intermediate, resulting predominantly in the formation of the 1',2'-trans product. For xylofuranose, which has a trans configuration between the 1'- and 2'-hydroxyl groups in the β-anomer, a participating group at C2' directs the formation of the desired β-nucleoside.

However, the stereochemical outcome can be influenced by various factors, including the choice of solvent, catalyst, and the specific protecting groups on the sugar. acs.orgscilit.com Non-participating protecting groups on the C2' position can lead to mixtures of α and β anomers, necessitating careful chromatographic separation.

Advanced Strategies for Xylofuranosyl Nucleoside Construction

More recent synthetic strategies focus on improving efficiency, stereoselectivity, and versatility, often starting from readily available precursors or employing novel intermediates and coupling techniques.

D-xylose, a readily available and inexpensive pentose (B10789219) sugar, serves as a versatile starting material for the synthesis of xylofuranosyl nucleoside analogues. researchgate.netmadridge.org The synthetic route from D-xylose involves several key transformations:

Protection: The hydroxyl groups of D-xylose are protected to prevent unwanted side reactions and to influence the stereochemical outcome of the glycosylation. Common protecting groups include acetyl, benzoyl, and isopropylidene.

Activation of the Anomeric Center: The anomeric hydroxyl group is converted into a good leaving group, such as an acetate, halide, or thiophenyl group, to create an electrophilic glycosyl donor.

Glycosylation: The activated xylofuranosyl donor is then coupled with silylated 6-azauracil using a suitable promoter.

This precursor-based approach allows for the large-scale synthesis of the necessary sugar intermediates, which is crucial for developing potential therapeutic agents. nih.govnih.gov A variety of nucleoside analogues have been synthesized from D-xylose, demonstrating the robustness of this synthetic platform. researchgate.net

Table 2: Representative Synthesis Scheme from D-Xylose

Step Process Reagents/Conditions
1 Protection of D-xylose Acetic anhydride, pyridine
2 Anomeric Acetylation Acetic anhydride, sulfuric acid
3 Glycosylation Persilylated 6-azauracil, TMSOTf, acetonitrile

| 4 | Deprotection | Sodium methoxide (B1231860) in methanol (B129727) |

An alternative and highly stereospecific method for synthesizing nucleosides involves the formation of an anhydronucleoside intermediate. This strategy typically involves the initial formation of a nucleoside with an incorrect or mixed stereochemistry, or a precursor that can be induced to cyclize.

For instance, a common approach is to form a 2,2'-anhydronucleoside or a 2,3'-anhydronucleoside. The formation of this strained, bicyclic system locks the conformation of the sugar. Subsequent nucleophilic ring-opening of the anhydro bridge can proceed with high regio- and stereoselectivity to yield the desired nucleoside. While this method is more common for ribo- and arabinonucleosides, analogous strategies can be applied to the xylo- configuration. For example, a precursor can be synthesized and then treated with reagents to form an O²,2'-anhydro-cyclonucleoside, which upon hydrolysis can yield the target β-xylofuranosyl nucleoside. This approach offers excellent control over stereochemistry, as the ring-opening step often proceeds via an SN2-type inversion. nih.gov

Modern nucleoside synthesis has seen the development of more sophisticated glycosylation techniques that offer milder reaction conditions and improved stereoselectivity. beilstein-journals.org These methods often employ different types of glycosyl donors and promoters.

Thioglycosides: Xylofuranosyl thioglycosides (e.g., thiophenyl xylofuranosides) are stable and can be activated under specific conditions using promoters like N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid (e.g., AgOTf or TMSOTf). This allows for fine-tuning of reactivity and selectivity. acs.org

Glycosyl Phosphates and Phosphites: These donors can be activated under neutral or slightly acidic conditions, which is advantageous when working with acid-sensitive nucleobases or protecting groups.

Direct Glycosylation: Some methods aim for a more direct coupling without extensive protecting group manipulation, although these often face challenges with selectivity. beilstein-journals.org

The choice of a particular method depends on the specific target molecule, the scale of the synthesis, and the desired level of stereochemical purity. orientjchem.orgnih.gov These advanced techniques have significantly expanded the toolkit available to chemists for the synthesis of complex nucleoside analogues like 1-(β-D-Xylofuranosyl)-6-azauracil.

Synthesis of Structurally Modified 1-(β-D-Xylofuranosyl)-6-azauracil Derivatives

The generation of a library of 1-(β-D-Xylofuranosyl)-6-azauracil derivatives with unique biological profiles relies on the strategic chemical modification of the parent nucleoside. These modifications can be broadly categorized into alterations of the sugar portion, derivatization of the heterocyclic base, and the synthesis of nucleoside phosphonates.

Chemical Modification of the Xylofuranosyl Sugar Moiety

Modifications to the xylofuranosyl sugar ring are a key strategy for creating novel analogues of 1-(β-D-Xylofuranosyl)-6-azauracil. These changes can influence the compound's conformation, metabolic stability, and interaction with biological targets.

One prominent method for modifying the xylofuranose unit is through photoinitiated radical-mediated hydrothiolation reactions. This approach has been successfully employed in the synthesis of D-xylofuranosyl nucleoside analogues with alkylthio and glucosylthio substituents at the C3'-position. The synthesis commences with a 2',5'-di-O-silyl-3'-exomethylene uridine (B1682114) precursor, which undergoes a hydrothiolation reaction to introduce the desired thio-substituent. Subsequent desilylation and 5'-O-butyrylation can then be performed to generate a diverse series of 3'-thiosubstituted nucleosides. nih.gov This method allows for the introduction of a wide range of substituents at the 3'-position, thereby enabling a thorough investigation of the structure-activity relationship.

Another significant approach involves the photoinduced thiol-ene addition to 3'-exomethylene derivatives of protected pyrimidine nucleosides. This reaction facilitates the stereoselective synthesis of 3'-deoxy-C3'-substituted xylofuranosyl-pyrimidine nucleoside analogues. researchgate.net A variety of thiols, including alkyl, hydroxyethyl, benzyl, and even sugar thiols, can be added across the exomethylene double bond, leading to the formation of a new carbon-sulfur bond at the 3'-position of the xylofuranose ring. researchgate.net

The following table summarizes examples of modifications to the xylofuranosyl sugar moiety:

Starting MaterialReagents and ConditionsModified ProductReference
2',5'-di-O-silyl-3'-exomethylene uridineThiol, Photoinitiator3'-Alkylthio/Glucosylthio-D-xylofuranosyl nucleoside nih.gov
3'-Exomethylene ribopyrimidineVarious thiols, Photoinduced thiol-ene reaction3'-Deoxy-3'-thio substituted xylofuranosyl pyrimidine researchgate.net

Derivatization of the 6-Azauracil Heterocyclic Base

Direct chemical modification of the 6-azauracil base is another crucial avenue for generating structural diversity in this class of nucleosides. Such modifications can alter the hydrogen bonding patterns and stacking interactions of the nucleoside, potentially leading to altered biological activity.

A common site for derivatization is the 5-position of the 6-azauracil ring. For instance, the synthesis of 5-aryl-6-azauracils has been achieved through a multi-step process starting from an appropriately substituted amine. The amine is first converted to an isatin, which then undergoes reaction with semicarbazide (B1199961) hydrochloride to form a semicarbazone. Alkaline recyclization of the semicarbazone yields a 5-(2-aminoaryl)-6-azauracil. Subsequent diazotization and reductive elimination of the diazonium group afford the desired 5-aryl-6-azauracil. psu.edu While this method has been demonstrated on the free base, it provides a viable synthetic route that could be adapted for the corresponding xylofuranosyl nucleoside.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara reactions, offer a powerful tool for the synthesis of 5- and 6-substituted uracil (B121893) derivatives, and by extension, 6-azauracil analogues. nih.gov For example, starting from a halogenated 6-azauracil nucleoside, a wide variety of aryl, heteroaryl, and alkynyl substituents can be introduced at the 5- or 6-position. This approach is highly versatile and allows for the introduction of a broad range of functional groups. nih.govconicet.gov.ar

Examples of derivatization of the 6-azauracil base are presented in the table below:

Starting MaterialReagents and ConditionsModified ProductReference
7-Methylisatin1. Semicarbazide hydrochloride; 2. Alkaline recyclization; 3. Diazotization; 4. Hypophosphorus acid5-(m-Tolyl)-6-azauracil psu.edu
5-Bromo-6-chloro-1,3-dimethyluracilArylboronic acid, Pd catalyst (Suzuki-Miyaura)5-Aryl-6-chloro-1,3-dimethyluracil nih.gov
5-Bromo-6-chloro-1,3-dimethyluracilTerminal alkyne, Pd/Cu catalyst (Sonogashira-Hagihara)5-Bromo-6-alkynyl-1,3-dimethyluracil nih.gov

Synthesis of Xylofuranosyl Nucleoside Phosphonates

Nucleoside phosphonates are analogues of nucleotides where the phosphate (B84403) group is replaced by a more stable phosphonate (B1237965) moiety. This modification can enhance the metabolic stability of the nucleoside and improve its cellular uptake and subsequent intracellular phosphorylation.

The synthesis of β-D-xylofuranosyl nucleoside phosphonates has been successfully accomplished through a multi-step sequence starting from a common precursor. nih.govunipd.it This synthetic strategy allows for the preparation of a series of xylosyl nucleoside phosphonates with various nucleobases, including adenine, uracil, cytosine, guanine, and hypoxanthine. nih.gov The key step in this synthesis is the introduction of the phosphonate group at a specific position on the xylofuranose sugar, often at the 3'- or 5'-position.

For the synthesis of 3'-phosphonates, a common intermediate with a free 3'-hydroxyl group is typically prepared. This intermediate can then be reacted with a suitable phosphonylating agent to introduce the phosphonate moiety. The choice of phosphonylating agent and reaction conditions is critical for achieving high yields and stereoselectivity. nih.gov

The following table provides a generalized overview of the synthesis of xylofuranosyl nucleoside phosphonates:

NucleobaseKey Synthetic StepProductReference
AdenineMultistep synthesis from a common xylofuranosyl precursorAdenine-containing xylosyl nucleoside phosphonate nih.govunipd.it
UracilMultistep synthesis from a common xylofuranosyl precursorUracil-containing xylosyl nucleoside phosphonate nih.govunipd.it
CytosineMultistep synthesis from a common xylofuranosyl precursorCytosine-containing xylosyl nucleoside phosphonate nih.govunipd.it
GuanineMultistep synthesis from a common xylofuranosyl precursorGuanine-containing xylosyl nucleoside phosphonate nih.govunipd.it
HypoxanthineMultistep synthesis from a common xylofuranosyl precursorHypoxanthine-containing xylosyl nucleoside phosphonate nih.govunipd.it

Biochemical Mechanisms of Action and Cellular Interactions

Antimetabolite Principles and Cellular Processing of 6-Azauracil (B101635) Analogues

The therapeutic and biological activities of 6-azauracil and its nucleoside analogues, including 1-(beta-D-Xylofuranosyl)-6-azauracil, are rooted in their function as antimetabolites. These compounds bear a close structural resemblance to naturally occurring pyrimidine (B1678525) nucleosides, which are essential building blocks for nucleic acid synthesis. This structural mimicry allows them to interfere with the normal metabolic pathways involved in the synthesis of nucleotides.

For 6-azauracil analogues to exert their cytotoxic or antiviral effects, they must first be taken up by the cell and then undergo intracellular activation through a series of phosphorylation steps. This process is initiated by cellular kinases, which convert the nucleoside analogue into its monophosphate, diphosphate, and ultimately triphosphate form. It is these phosphorylated derivatives that are the primary active moieties, capable of interacting with and inhibiting key enzymes in nucleotide metabolism.

The efficiency of this cellular uptake and metabolic activation can vary significantly depending on the specific analogue and the cell type. For instance, the phosphorylation of nucleoside analogues can be a rate-limiting step, and some analogues may be poor substrates for cellular kinases, leading to reduced activity. While the general principle of activation via phosphorylation applies to 6-azauracil nucleosides, specific data on the cellular uptake and the efficiency of phosphorylation of this compound are not extensively detailed in the current scientific literature.

Interactions with Key Enzymatic Systems

Inhibition of Orotidine-5'-Phosphate Decarboxylase

A primary and well-documented target of 6-azauracil analogues is the enzyme orotidine-5'-phosphate decarboxylase (OMPDC). This enzyme plays a crucial role in the de novo pyrimidine biosynthetic pathway, catalyzing the final step in the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides.

The inhibitory action is not exerted by 6-azauracil or its nucleosides directly. Instead, following cellular uptake and phosphorylation, 6-azauridine (B1663090) is converted to 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP). This nucleotide analogue acts as a potent competitive inhibitor of OMPDC. The structural similarity of 6-azaUMP to the natural substrate, orotidine-5'-monophosphate (OMP), allows it to bind to the active site of the enzyme, thereby blocking the production of UMP. This inhibition leads to a depletion of the intracellular pool of pyrimidine nucleotides, which in turn disrupts DNA and RNA synthesis, ultimately leading to the cessation of cell growth and proliferation.

Modulation of Pyridoxal-Phosphate Requiring Enzymes Involved in Neurotransmitter Metabolism

Research has been conducted on the parent compound, 6-azauracil, and its interaction with enzymes that are dependent on pyridoxal-phosphate (PLP), a derivative of vitamin B6. These enzymes are critical in the metabolism of neurotransmitters. A study investigating the effects of 6-azauracil and structurally similar compounds found that they could inhibit certain PLP-requiring enzymes involved in neurotransmitter metabolism. nih.gov However, this research focused on the 6-azauracil base itself and did not extend to its various nucleoside derivatives, including this compound. Therefore, there is no direct evidence to suggest that this compound modulates pyridoxal-phosphate requiring enzymes.

Other Enzyme-Targeted Interactions in Nucleoside Metabolism

Beyond the well-established inhibition of OMPDC, the broader effects of this compound on other enzymes within nucleoside metabolism have not been extensively characterized. In principle, as a nucleoside analogue, its phosphorylated derivatives could potentially interact with other enzymes that utilize nucleotide substrates, such as various kinases and polymerases. However, without specific preclinical studies on this particular compound, any such interactions remain speculative.

Cellular Mechanisms of Antiviral Activity (Preclinical Models)

The antiviral activity of many nucleoside analogues is predicated on their ability to be selectively activated in virus-infected cells and to subsequently interfere with viral replication. The general mechanism often involves the phosphorylation of the nucleoside analogue to its triphosphate form, which can then act as a competitive inhibitor or a chain terminator of viral DNA or RNA polymerases.

For nucleoside analogues to be effective antiviral agents, they should ideally be better substrates for viral kinases than for host cell kinases, leading to a higher concentration of the active triphosphate form in infected cells. This selective activation contributes to the therapeutic window of the drug, minimizing toxicity to uninfected host cells.

In the context of this compound, while it is structurally a nucleoside analogue, specific preclinical studies detailing its antiviral mechanism are not available in the public domain. It can be hypothesized that if the compound exhibits antiviral activity, it would likely follow the general pathway of intracellular phosphorylation to a triphosphate derivative that could then inhibit a viral polymerase. However, without experimental data from preclinical models, the precise cellular mechanisms of any potential antiviral activity of this compound remain to be elucidated.

Elucidation of Viral Polymerase Inhibition Mechanisms

Currently, there is a lack of specific research data detailing the direct inhibitory effects of this compound on viral polymerases. While nucleoside analogs frequently exert their antiviral effects through chain termination or competitive inhibition of viral DNA or RNA polymerases, the precise interactions and inhibitory constants for this compound against specific viral polymerases have not been reported in the available literature.

Interference with Viral RNA Synthesis and Replication Processes

Similarly, the specific mechanisms by which this compound may interfere with viral RNA synthesis and replication are not well-documented. The structural similarity to natural nucleosides suggests a potential for incorporation into nascent viral RNA chains, leading to premature termination or the introduction of mutations that disrupt viral replication. However, definitive studies demonstrating these effects are not presently available.

Cellular Mechanisms of Antiproliferative Activity (Preclinical Models)

The antiproliferative activities of many nucleoside analogs are often linked to their ability to disrupt cellular division and induce cell death. The following subsections explore the potential mechanisms based on general knowledge of this compound class, while acknowledging the absence of specific data for this compound.

Cell Cycle Perturbation and Arrest Mechanisms

There is no direct evidence from preclinical studies to suggest that this compound causes cell cycle perturbation or arrest. Typically, nucleoside analogs can interfere with DNA synthesis during the S-phase of the cell cycle, leading to cell cycle arrest at the G1/S or G2/M checkpoints. Future research would be necessary to determine if this compound elicits similar effects and to identify the specific cell cycle phases it may impact.

Induction of Apoptotic or Necrotic Pathways in Target Cells

The capacity of this compound to induce programmed cell death (apoptosis) or necrosis in target cells has not been established in the available scientific literature. Such studies would be critical to understanding its potential as an antiproliferative agent and would involve investigating the activation of key apoptotic markers such as caspases and the disruption of mitochondrial membrane potential.

Downstream Molecular Effects on Cellular Signaling Pathways

The downstream molecular effects of this compound on cellular signaling pathways remain uninvestigated. Nucleoside analogs can trigger various stress-response pathways and modulate signaling cascades involved in cell survival, proliferation, and death. Elucidating these effects would provide a more comprehensive picture of its cellular impact.

Structure Activity Relationship Sar Investigations of 1 Beta D Xylofuranosyl 6 Azauracil Analogues

Conformational Analysis of the Xylofuranosyl Moiety and its Impact on Biological Recognition

The three-dimensional structure of the xylofuranosyl sugar ring is a critical determinant of the biological activity of nucleoside analogues. The conformation of this moiety dictates how the molecule presents its functional groups for interaction with target enzymes and receptors. The ribofuranose sugar in natural nucleosides typically adopts a specific pucker, which is crucial for recognition by cellular machinery. nih.gov Any deviation from this preferred conformation, as seen in xylofuranosyl nucleosides, can significantly alter the molecule's biological profile.

In 1-(beta-D-Xylofuranosyl)-6-azauracil, the hydroxyl group at the 3'-position is in a "down" configuration, which is different from the "up" configuration in naturally occurring ribonucleosides. This alteration influences the sugar's conformational equilibrium, which in turn affects how the nucleoside analogue is recognized by viral or cellular enzymes. The stability of oligonucleotide duplexes and the formation of stable protein-oligonucleotide complexes are both dictated by the conformation and dynamics of the sugar moiety. nih.gov Quantum mechanical calculations and NMR spectroscopy are key techniques used to study these conformational preferences. rsc.org For instance, the coupling constants observed in NMR can provide insights into the torsional angles of the sugar ring, revealing its preferred pucker. rsc.org

Influence of Substituent Variations on the 6-Azauracil (B101635) Base on Biological Activity

Modifications to the 6-azauracil base have been a fertile ground for SAR studies. The introduction of various substituents at different positions of the pyrimidine (B1678525) ring can profoundly affect the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities, all of which are crucial for its interaction with biological targets.

Research on related pyrimidine nucleosides has shown that substitutions at the C-5 position can have a significant impact on antiviral activity. For instance, in a series of 3'-azido-2',3'-dideoxyuridine (B1200160) derivatives, substitution at C-5 with small alkyl groups like methyl and ethyl resulted in high potency against HIV-1. nih.gov However, larger alkyl groups or a bromovinyl substitution led to a significant reduction in antiviral potency. nih.gov Similar trends have been observed in other series of 5-substituted uracil (B121893) nucleosides, where increasing the size of the C-5 alkyl substituent generally leads to a decrease in antiherpetic activity. nih.gov

In the context of 6-azauracil nucleosides, the introduction of different functional groups can modulate their antimetabolite properties. The 6-aza substitution itself, which involves replacing a carbon atom with a nitrogen atom in the uracil ring, is a significant modification that imparts unique biological properties to these compounds. Further derivatization of the 6-azauracil ring can fine-tune these activities.

Table 1: Influence of C-5 Substituents on the Antiviral Activity of Pyrimidine Nucleoside Analogues

Base Analogue C-5 Substituent Observed Biological Activity Trend Reference
3'-azido-2',3'-dideoxyuridine-H, -CH₃, -C₂H₅High potency nih.gov
3'-azido-2',3'-dideoxyuridineLarger alkyls, -CH=CHBrReduced potency nih.gov
2'-fluoro-ara-UracilIncreasing alkyl chain lengthDecreased antiherpetic potency nih.gov
5-substituted UracilVariousWide spectrum of biological activity mdpi.com

This table is illustrative and based on findings from related pyrimidine nucleosides to infer potential trends for 6-azauracil analogues.

Stereochemical Determinants of Biological Activity in Xylofuranosyl Nucleosides

Stereochemistry is a fundamental aspect of pharmacology, and nucleoside analogues are no exception. The spatial arrangement of atoms, particularly the anomeric configuration (α or β) at the C-1' position of the sugar, plays a pivotal role in determining biological activity.

Systematic studies comparing the biological activities of α- and β-D-xylofuranosyl nucleosides have revealed that the β-anomer is often the more active form. nih.gov For instance, in a study of xylofuranosyl analogues of naturally occurring nucleosides, three β-anomers, 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine, demonstrated marked biological activity. nih.gov The α-anomers were generally less active. This preference for the β-configuration is likely due to the fact that natural nucleosides exist in the β-anomeric form, and thus, the enzymes that process them are stereospecific.

The stereochemistry of the sugar moiety itself is also crucial. For example, comparing xylofuranosyl nucleosides with their lyxofuranosyl counterparts, where the stereochemistry at C-2' is different, can lead to significant changes in biological activity. In one study, 9-α-D-lyxofuranosyladenine showed activity against herpes simplex virus, highlighting that while the β-anomer is often preferred, other stereochemical arrangements can also lead to active compounds. nih.gov

Table 2: Comparison of Biological Activity of α- and β-Anomers of Xylofuranosyl Nucleosides

Compound Anomeric Configuration Biological Activity Reference
9-(D-xylofuranosyl)adenineβMarked biological activity nih.gov
9-(D-xylofuranosyl)guanineβMarked biological activity nih.gov
1-(D-xylofuranosyl)cytosineβMarked biological activity nih.gov
Xylofuranosyl nucleosidesαGenerally less active than β-anomers nih.gov
9-(D-lyxofuranosyl)adenineαActive against Herpes Simplex Virus nih.gov

Comparative SAR Studies with Other Nucleoside and Nucleotide Analogues

For instance, when compared to ribonucleosides, the "up" configuration of the 2'-hydroxyl group in the xylofuranosyl moiety introduces steric and conformational changes that can alter enzyme recognition. Similarly, the 6-azauracil base, an analogue of uracil, has a different electronic distribution and hydrogen bonding pattern, which can lead to distinct interactions with target enzymes.

Acyclic nucleosides, which lack the furanose ring, represent another important class for comparison. While this compound has a constrained sugar moiety, acyclic analogues have a more flexible side chain. This flexibility can sometimes be advantageous, but it can also lead to a loss of potency due to a higher entropic penalty upon binding to a target. Studies on unsaturated 6-azauracil acyclonucleosides have been conducted to explore their biological potential. researchgate.netresearchgate.net

Furthermore, comparing the SAR of 6-azauracil nucleosides with that of other pyrimidine nucleosides, such as those with uracil or cytosine bases, can provide valuable insights. The replacement of the uracil ring with cytosine or 5-methylcytosine (B146107) in some series of nucleoside analogues has been shown to produce compounds with high potency and low toxicity. nih.gov These comparative studies are essential for the rational design of new and more effective nucleoside-based therapeutic agents.

Computational and Theoretical Approaches in 1 Beta D Xylofuranosyl 6 Azauracil Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as 1-(beta-D-Xylofuranosyl)-6-azauracil) to a second molecule (a biological target, typically a protein or enzyme). nih.gov This approach is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.com

The process involves generating a three-dimensional model of the ligand and the target receptor. Docking algorithms then systematically sample a large number of possible conformations and orientations of the ligand within the binding site of the receptor, calculating a "docking score" for each pose. nih.gov This score, often expressed as binding energy (e.g., in kcal/mol), estimates the binding affinity between the two molecules. nih.gov A more negative binding energy generally indicates a more stable and favorable interaction. nih.gov

In the context of 6-azauracil (B101635) derivatives, molecular modeling has been successfully used to elucidate key binding interactions with their targets. For example, studies on 6-azauracil-based thyromimetics used X-ray crystallography and molecular models to identify critical interactions between the 6-azauracil moiety and the thyroid hormone receptor. nih.gov These simulations can reveal specific types of interactions, such as:

Hydrogen Bonds: Crucial for the specificity and stability of the ligand-receptor complex. nih.gov

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the target. mdpi.com

Salt Bridges and π-cation interactions: Electrostatic interactions that contribute significantly to binding affinity. mdpi.com

By analyzing these interactions, researchers can understand why this compound binds to a particular target and can predict how modifications to its structure might enhance its binding affinity or selectivity.

Table 1: Example Data from Molecular Docking Studies of Ligand-Target Interactions
LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types Observed
Compound AADAR2-12.2Arg400, Lys519, Ser531Hydrogen Bonds, Salt Bridges nih.gov
Compound BhiPDGFRα-9.8Glu644, Thr674, Cys677Hydrogen Bonds, Hydrophobic, π-cation mdpi.com
Compound CCarbonic Anhydrase IX-9.2Gln92, Thr200, His68Hydrogen Bonds rsc.org

Conformational Energy Landscape Analysis of Xylofuranosyl Nucleosides

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional shape or conformation. Conformational energy landscape analysis is a theoretical approach used to map the relative energies of all possible conformations of a molecule, identifying the most stable (lowest energy) shapes and the energy barriers between them. mun.ca

For nucleosides, both the sugar moiety (the xylofuranosyl ring) and the orientation of the base relative to the sugar are critical.

Xylofuranosyl Ring Puckering: The five-membered furanose ring is not planar and can adopt various puckered conformations. Computational studies on the related sugar β-xylose have mapped its conformational free energy landscape using methods like ab initio metadynamics. researchgate.net These studies reveal low-energy catalytic itineraries, or pathways of conformational change, such as the 2SO → [2,5B]ǂ → 5S1 and 1S3 → [4H3]ǂ → 4C1 pathways. researchgate.net Understanding which conformations are energetically accessible is crucial, as enzymes often bind to specific, sometimes higher-energy, conformations of their substrates. researchgate.net

Table 2: Predicted Low-Energy Conformations for Xylose/Xylofuranosides
Conformational StateDescriptionSignificance
4C1 / 1C4Chair conformationsOften the most stable ground states nih.gov
2SO, 1S3Skew conformationsIdentified as low-energy, pre-activated states for catalysis researchgate.net
B3,OBoat conformationRepresents a transition state or intermediate conformation nih.gov
N-type / S-typeSugar pucker classificationInfluences the overall structure and duplex stability in oligonucleotides nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. researchgate.net These methods provide detailed information about electron distribution, orbital energies, and molecular properties that govern a molecule's stability and reactivity. naturalspublishing.com

For this compound, these calculations can predict:

Molecular Geometry: DFT methods can perform full geometry optimization to find the most stable three-dimensional structure of the molecule. naturalspublishing.com

Tautomeric and Conformational Preferences: Calculations can determine the relative energies of different tautomers (isomers that differ in the position of a proton) and conformers. For instance, DFT calculations (e.g., at the B3LYP/6-311+G** level) have been used on related 6-aza-pyrimidine nucleosides to show the predominance of specific hydroxyimino tautomeric structures. rsc.org

Electronic Properties: Key properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. inovatus.es The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Reactivity Descriptors: Quantum chemistry can be used to calculate descriptors such as the electrophilicity index and local atomic reactivity indices. naturalspublishing.comsciepub.com These values help predict which parts of the molecule are most likely to participate in chemical reactions or interactions with a biological target. sciepub.com

This information is invaluable for understanding the intrinsic chemical nature of the compound and predicting its behavior in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural properties of a molecule determine its activity. A QSAR model, once validated, can be used to predict the activity of new, untested compounds and guide the design of more potent analogues. nih.govresearchgate.net

The development of a QSAR model for analogues of this compound would involve several steps:

Data Set Compilation: A series of structurally related analogues with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can describe various properties:

Steric: Related to the size and shape of the molecule.

Electrostatic: Related to the charge distribution (e.g., dipole moment). researchgate.net

Hydrophobic: Related to the molecule's lipophilicity (e.g., LogP). researchgate.netnih.gov

Electronic: Derived from quantum chemical calculations (e.g., electrophilicity index). sciepub.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using both an internal training set and an external test set of compounds to ensure its reliability. researchgate.net

QSAR studies on related heterocyclic compounds, such as 5-cyano thiouracil derivatives, have revealed the importance of descriptors like the dipole moment, electrophilicity index, and lipophilicity in determining their antibacterial activity. researchgate.netsciepub.com Applying this methodology to this compound would enable the in silico design of novel analogues with potentially improved therapeutic properties. rsc.org

Table 3: Key Molecular Descriptors Used in QSAR Modeling
Descriptor ClassExample DescriptorProperty Represented
ElectronicDipole Moment (μD)Molecular polarity and intermolecular interactions sciepub.com
ElectronicElectrophilicity Index (ω)The ability of a molecule to accept electrons sciepub.com
HydrophobicLogPLipophilicity, important for membrane permeability sciepub.com
StericMolecular VolumeThe size and shape of the molecule nih.gov
TopologicalWiener IndexStructural branching and connectivity

Advanced Research Methodologies for the Study of 1 Beta D Xylofuranosyl 6 Azauracil

Spectroscopic Techniques for Elucidation of Molecular Structure and Conformation

Spectroscopic methods are indispensable for confirming the identity, structure, and three-dimensional shape of 1-(beta-D-Xylofuranosyl)-6-azauracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the molecular structure. For this compound, ¹H NMR would be used to identify the chemical environment of each proton, including those on the xylofuranose (B8766934) ring and the azauracil base. The coupling constants between protons would help establish the stereochemistry of the glycosidic bond (confirming the β-anomer) and the conformation of the sugar ring. ¹³C NMR would complement this by identifying all unique carbon atoms in the molecule. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to establish connectivity between protons and carbons, confirming the precise assembly of the molecule.

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its molecular formula (C₈H₁₁N₃O₆) . Fragmentation analysis (MS/MS) would involve breaking the molecule apart and analyzing the resulting fragments to further confirm the structure, for instance, by observing the loss of the xylose moiety from the azauracil base.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for O-H (hydroxyl) groups on the sugar, N-H and C=O (carbonyl) groups in the azauracil ring, and C-O bonds within the furanose structure.

Chromatographic and Electrophoretic Methods for Compound Purity and Characterization

Ensuring the purity of this compound is crucial for accurate biological testing. Chromatographic and electrophoretic techniques are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound. A reversed-phase HPLC method would typically be developed, where the compound is passed through a column with a nonpolar stationary phase. By analyzing the resulting chromatogram, the presence of any impurities can be detected and quantified. The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions.

Capillary Electrophoresis (CE): CE separates compounds based on their charge-to-mass ratio in an electric field. This technique can offer a different selectivity compared to HPLC and is a powerful complementary method for purity assessment. For a neutral molecule like this compound, micellar electrokinetic chromatography (MEKC), a mode of CE, could be employed for its characterization.

In Vitro Enzyme Assays for Mechanistic Elucidation

To understand how this compound exerts its biological effects, in vitro enzyme assays are essential. As an analog of a nucleoside, its effects on enzymes involved in nucleotide metabolism are of primary interest.

Enzyme Kinetics and Inhibition Constants: 6-Azauracil (B101635) and its riboside derivative, 6-azauridine (B1663090), are known to inhibit orotidine-5'-monophosphate (OMP) decarboxylase, an enzyme crucial for pyrimidine (B1678525) biosynthesis. scientificlabs.co.uk It would be hypothesized that this compound could also target this or other related enzymes. To investigate this, enzyme kinetic studies would be performed. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound and the natural substrate, the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) can be determined. nih.gov The inhibition constant (Kᵢ) would be calculated, providing a quantitative measure of the compound's potency as an enzyme inhibitor.

Table 1: Hypothetical Enzyme Inhibition Data (Note: This table is illustrative as specific experimental data for this compound is not available.)

Enzyme Target Substrate Type of Inhibition Inhibition Constant (Kᵢ)
OMP Decarboxylase Orotidine-5'-monophosphate Competitive To be determined
Purine Nucleoside Phosphorylase Inosine To be determined To be determined
Thymidine Phosphorylase Thymidine To be determined To be determined

Cell-Based Assays for Evaluating Cellular Uptake and Metabolism (Preclinical)

Cell-based assays are critical for understanding how the compound behaves in a biological system, including its ability to enter cells and its subsequent metabolic fate.

Cellular Uptake Studies: To be biologically active, this compound must be able to cross the cell membrane. Uptake studies would be conducted using cultured cells (e.g., cancer cell lines). Cells would be incubated with the compound, and at various time points, the intracellular concentration would be measured, typically using HPLC or liquid chromatography-mass spectrometry (LC-MS). These studies would help determine the efficiency and mechanism of transport (e.g., passive diffusion or active transport via nucleoside transporters).

Metabolism Studies: Once inside the cell, nucleoside analogs are often metabolized, frequently through phosphorylation by cellular kinases, to become active or to be further broken down. To study the metabolism of this compound, cells would be incubated with the compound, and cell lysates would be analyzed over time using techniques like HPLC or LC-MS to identify and quantify any metabolic products, such as the monophosphate, diphosphate, or triphosphate forms.

Isotopic Labeling Strategies for Tracking Metabolic Fates and Biochemical Pathways

Isotopic labeling is a powerful technique to trace the journey of a molecule through complex biochemical pathways.

Synthesis and Tracking: This strategy involves synthesizing this compound with stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), at specific positions. For example, the azauracil ring could be labeled with ¹⁵N, or the xylose sugar could be labeled with ¹³C.

Metabolic Fate Analysis: The isotopically labeled compound is then introduced into a cellular or in vivo model. At different time points, samples (e.g., cell extracts, biofluids) are collected and analyzed using mass spectrometry. The distinct mass of the labeled compound and its metabolites allows them to be clearly distinguished from their unlabeled, naturally occurring counterparts. This enables precise tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, providing definitive evidence of its metabolic transformations and the biochemical pathways it enters.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.